molecular formula C14H22BrN3O2 B2367835 Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 2551118-32-0

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2367835
CAS No.: 2551118-32-0
M. Wt: 344.253
InChI Key: LIJCSOSRUHDISS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20BrN3O2 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including bromination and pyrazole formation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which can confer different chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJCSOSRUHDISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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